3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a dibenzo[b,e][1,4]diazepin-1-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One common method includes the reaction of 7-hydroxy-3-phenyl-4H-chromen-4-one with 2,3,4-trimethoxybenzaldehyde and Meldrum’s acid in a one-pot multicomponent reaction . This method is advantageous due to the use of readily available starting materials, atom economy, and straightforward preparation and purification procedures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely to be applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trimethoxyphenyl groups, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions disrupt cellular processes, leading to the compound’s observed biological effects. The trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: This compound shares the trimethoxyphenyl group and exhibits similar biological activities.
3,3-dimethyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Another derivative with a similar core structure but different substituents, leading to variations in activity.
Uniqueness
3-phenyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of the dibenzo[b,e][1,4]diazepin-1-one core and the trimethoxyphenyl group. This combination imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H28N2O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
9-phenyl-6-(2,3,4-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O4/c1-32-24-14-13-19(27(33-2)28(24)34-3)26-25-22(29-20-11-7-8-12-21(20)30-26)15-18(16-23(25)31)17-9-5-4-6-10-17/h4-14,18,26,29-30H,15-16H2,1-3H3 |
InChI Key |
HZILJFBKWHGTBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2)OC)OC |
Origin of Product |
United States |
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